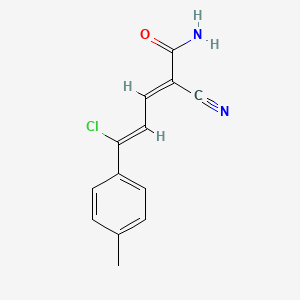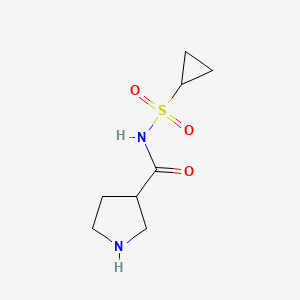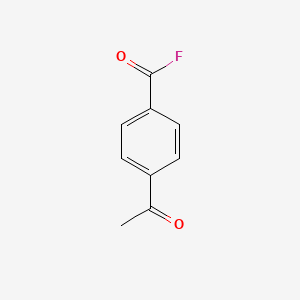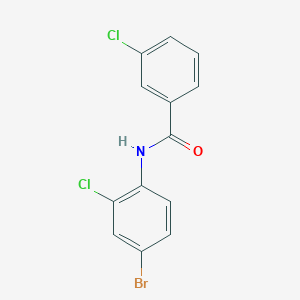
2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C6H5F7O3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of 2,2-difluoroethanol with 2,2,3,3,3-pentafluoropropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is cooled to low temperatures (around -25°C) to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbonate group can be hydrolyzed in the presence of water or aqueous acids/bases to form corresponding alcohols and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.
Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The primary products are 2,2-difluoroethanol and 2,2,3,3,3-pentafluoropropanol.
Applications De Recherche Scientifique
2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis for introducing fluorinated groups into molecules.
Biology: In the study of enzyme mechanisms and protein interactions due to its unique reactivity.
Medicine: Potential use in drug development for creating fluorinated pharmaceuticals with improved metabolic stability.
Mécanisme D'action
The mechanism of action of 2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate involves its reactivity with nucleophiles, leading to the formation of substituted products. The presence of multiple fluorine atoms increases the electrophilicity of the carbonate group, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to modify molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2,2,3,3,3-pentafluoropropyl carbonate
- Methyl 2,2,3,3,3-pentafluoropropyl carbonate
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
Uniqueness
2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to the presence of both difluoroethyl and pentafluoropropyl groups. This combination imparts distinct reactivity and stability compared to other fluorinated carbonates. The difluoroethyl group enhances the compound’s electrophilicity, while the pentafluoropropyl group provides steric hindrance and stability .
Propriétés
Formule moléculaire |
C6H5F7O3 |
|---|---|
Poids moléculaire |
258.09 g/mol |
Nom IUPAC |
2,2-difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C6H5F7O3/c7-3(8)1-15-4(14)16-2-5(9,10)6(11,12)13/h3H,1-2H2 |
Clé InChI |
PYSZIOXDYDRBHD-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)F)OC(=O)OCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



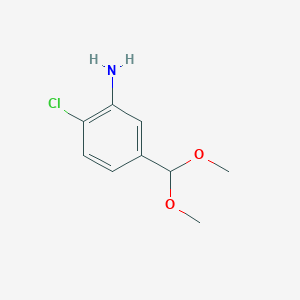
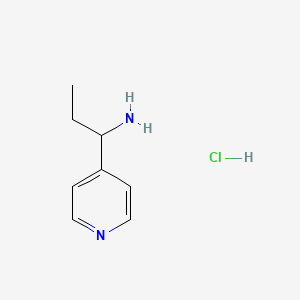
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B12085333.png)



![(2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid](/img/structure/B12085376.png)
